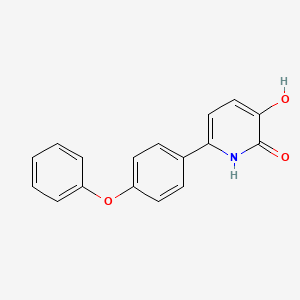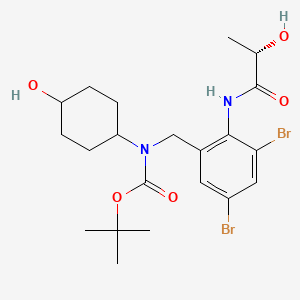
Ambroxol (L)-Lactamide tert-Butyl Carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambroxol (L)-Lactamide tert-Butyl Carbamate is a compound that combines the properties of Ambroxol, a mucolytic agent, with the protective features of tert-Butyl Carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ambroxol (L)-Lactamide tert-Butyl Carbamate typically involves the protection of amino groups using tert-Butyl Carbamate. The process often includes the reaction of Ambroxol with di-tert-butyl dicarbonate in the presence of a base such as cesium carbonate . This reaction can be carried out under mild conditions, ensuring high yields and minimal side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ambroxol (L)-Lactamide tert-Butyl Carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Ambroxol (L)-Lactamide tert-Butyl Carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its mucolytic properties and potential therapeutic applications in respiratory diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Ambroxol (L)-Lactamide tert-Butyl Carbamate involves the release of Ambroxol upon deprotection of the carbamate group. Ambroxol acts as a mucolytic agent by breaking down mucus in the respiratory tract, facilitating its clearance. The molecular targets include mucin proteins and pathways involved in mucus production and secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl Carbamate: Used as a protecting group in organic synthesis.
N-Boc-Hydroxylamine: Similar in structure and used in various synthetic applications.
Carbamic Acid tert-Butyl Ester: Another protecting group with similar properties.
Uniqueness
Ambroxol (L)-Lactamide tert-Butyl Carbamate is unique due to its combination of mucolytic properties with the protective features of tert-Butyl Carbamate. This dual functionality makes it valuable in both medicinal and synthetic chemistry applications.
Eigenschaften
Molekularformel |
C21H30Br2N2O5 |
|---|---|
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
tert-butyl N-[[3,5-dibromo-2-[[(2S)-2-hydroxypropanoyl]amino]phenyl]methyl]-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C21H30Br2N2O5/c1-12(26)19(28)24-18-13(9-14(22)10-17(18)23)11-25(20(29)30-21(2,3)4)15-5-7-16(27)8-6-15/h9-10,12,15-16,26-27H,5-8,11H2,1-4H3,(H,24,28)/t12-,15?,16?/m0/s1 |
InChI-Schlüssel |
KCXUSZAXHJPGBX-JQRITLKVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


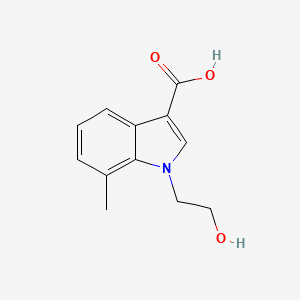
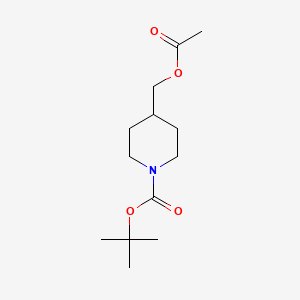
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
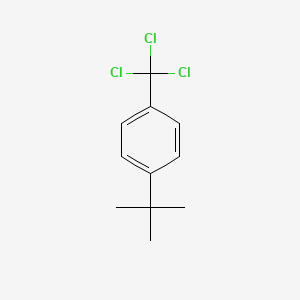
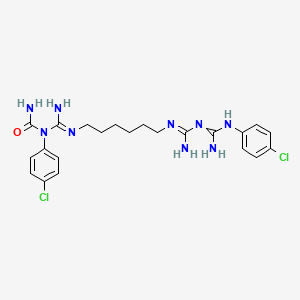

![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
